Pergolide sulfoxide Pergolide sulfoxide
Brand Name: Vulcanchem
CAS No.: 72822-01-6
VCID: VC20748726
InChI: InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1
SMILES: CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C
Molecular Formula: C19H26N2OS
Molecular Weight: 330.5 g/mol

Pergolide sulfoxide

CAS No.: 72822-01-6

Cat. No.: VC20748726

Molecular Formula: C19H26N2OS

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Pergolide sulfoxide - 72822-01-6

CAS No. 72822-01-6
Molecular Formula C19H26N2OS
Molecular Weight 330.5 g/mol
IUPAC Name (6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Standard InChI InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1
Standard InChI Key WOIHSNDTPKFAJW-LNWQLOGCSA-N
Isomeric SMILES CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C
SMILES CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C
Canonical SMILES CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C

Chemical Identity and Properties

Pergolide sulfoxide is a metabolite formed through oxidation of pergolide, a dopamine D1/D2 receptor agonist used primarily in veterinary medicine for conditions like equine metabolic syndrome. The compound contains a sulfoxide functional group resulting from oxidation of the sulfur atom in the parent molecule.

Structural Characteristics

Pergolide sulfoxide has the molecular formula C19H26N2OS and a molecular weight of 330.5 g/mol . Structurally, it maintains the ergoline ring system characteristic of ergot derivatives while featuring the defining sulfoxide (S=O) group. This oxidation of the sulfur atom introduces asymmetry, potentially creating stereochemical configurations that may influence biological activity.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Pergolide Sulfoxide

PropertyValueSource
Chemical FormulaC19H26N2OS
Molecular Weight330.5 g/mol
StructureErgoline ring system with sulfoxide group
Alternative DesignationPergolide mesilate impurity A [EP]
CAS Number72822-01-6
PolarityHigher than parent compound (pergolide)
SolubilityEnhanced water solubility compared to pergolide

The sulfoxide functionality confers greater polarity compared to pergolide, significantly influencing pharmacokinetic properties including absorption, distribution, and elimination profiles . This increased polarity typically enhances water solubility while reducing lipophilicity, potentially affecting membrane permeability and tissue distribution patterns.

Formation and Metabolism

Biosynthetic Pathways

Pergolide sulfoxide forms through oxidative metabolism of pergolide in biological systems. This transformation occurs through two primary pathways:

Microbial Transformation

Certain microorganisms effectively catalyze the oxidation of pergolide to pergolide sulfoxide. Research has identified several organisms capable of this biotransformation, with Aspergillus alliaceus being notably efficient . Studies demonstrate approximately 40% enzymatic conversion of pergolide to pergolide sulfoxide under experimental conditions, with negligible contribution from non-enzymatic air oxidation .

Mammalian Metabolism

In mammalian systems, pergolide undergoes Phase I metabolism primarily through sulfoxidation pathways mediated by hepatic enzymes. This metabolic transformation represents a significant route of pergolide clearance, with the sulfoxide metabolite retaining pharmacological activity.

Further Metabolism

Pergolide sulfoxide can undergo additional oxidation to form pergolide sulfone, representing a sequential oxidative pathway . This metabolic sequence (pergolide → pergolide sulfoxide → pergolide sulfone) illustrates the progressive oxidation of the sulfur moiety, with each metabolite potentially exhibiting distinct pharmacological properties.

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS-MS) provides effective separation and quantification of pergolide and its metabolites in biological samples . Research utilizing this methodology has achieved a lower limit of quantification (LLOQ) of 8 pg/mL for pergolide in plasma, with similar sensitivity expected for pergolide sulfoxide .

Sample Preparation and Recovery

The analytical process typically involves protein precipitation with methanol followed by chromatographic separation. Studies examining pergolide recovery from plasma samples have demonstrated recovery efficiency of 83.2 ± 4.1% using optimized protocols . These methods likely apply to pergolide sulfoxide with appropriate modifications to account for its different physicochemical properties.

Pharmacokinetic Profile

While specific pharmacokinetic parameters for pergolide sulfoxide remain incompletely characterized, the pharmacokinetics of the parent compound provide context for understanding its metabolite behavior.

Table 2: Pharmacokinetic Parameters of Pergolide in Horses

ParameterValue (Mean ± SD)Source
Clearance959 ± 492 mL/h/kg
Elimination Half-life5.64 ± 2.36 hours
Initial Volume of Distribution0.79 ± 0.32 L/kg
Terminal Volume of Distribution6.87 ± 2.04 L/kg

Distribution Characteristics

A significant pharmacokinetic property of pergolide sulfoxide is its ability to cross the blood-brain barrier . This characteristic enables central nervous system penetration, which proves essential for its neurological effects and potential therapeutic applications in neurological disorders.

Pharmacological Activities

Effects on Methionine Sulfoxide Reductase System

A particularly noteworthy pharmacological property of pergolide sulfoxide involves its interaction with the methionine sulfoxide reductase (Msr) system, which plays an important role in protecting cells from oxidative stress-related damage.

Table 3: Biological Activity of Pergolide Sulfoxide

ActivityObservationSource
Dopaminergic ActivityRetains potent activity similar to parent compound
Msr Activity Induction~40% increase at 0.5-1.0 μM concentration
Methionine Sulfoxide Reductase A ExpressionSignificant increase in protein expression levels
Blood-Brain Barrier PenetrationConfirmed ability to cross

Treatment of neuronal cells with physiologically relevant concentrations of pergolide sulfoxide (0.5-1.0 μM) increases total Msr activity by approximately 40% compared to untreated control cells . This enhancement correlates with comparable increases in methionine sulfoxide reductase A protein expression levels, suggesting a regulatory effect on gene expression rather than simply direct enzyme activation.

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